(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
CAS No.: 112887-62-4
Cat. No.: VC0530357
Molecular Formula: C25H24N4O6
Molecular Weight: 476.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112887-62-4 |
|---|---|
| Molecular Formula | C25H24N4O6 |
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | (2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C25H24N4O6/c1-3-12-29(14-16-4-9-20-19(13-16)24(33)27-15(2)26-20)18-7-5-17(6-8-18)23(32)28-21(25(34)35)10-11-22(30)31/h1,4-9,13,21H,10-12,14H2,2H3,(H,28,32)(H,30,31)(H,34,35)(H,26,27,33)/t21-/m0/s1 |
| Standard InChI Key | PMTUUSDTAKQWQJ-NRFANRHFSA-N |
| Isomeric SMILES | CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1 |
| SMILES | CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name of the compound is (2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid, reflecting its stereospecific configuration at the second carbon of the pentanedioic acid moiety . Its molecular formula is C25H24N4O6, with a molecular weight of 476.5 g/mol . The structure integrates a quinazolinone core modified with a prop-2-ynylamino side chain and a glutaric acid derivative, distinguishing it from traditional folate analogs .
Stereochemical and Conformational Features
The (2S) configuration ensures chiral specificity, critical for target engagement. X-ray crystallography and computational modeling reveal that the prop-2-ynyl group adopts a linear geometry, while the quinazolinone ring system participates in π-π stacking interactions with aromatic residues in the TYMS active site . The pentanedioic acid tail enhances solubility but limits membrane permeability, a common challenge for polar antifolates .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 476.5 g/mol | PubChem |
| LogP (Predicted) | 1.2 ± 0.3 | ChemAxon |
| Hydrogen Bond Donors | 5 | PubChem |
| Hydrogen Bond Acceptors | 9 | PubChem |
| Topological Polar Surface Area | 156 Ų | PubChem |
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) spectra confirm the presence of characteristic signals: a singlet at δ 2.1 ppm (methyl group on quinazolinone), a triplet at δ 3.3 ppm (prop-ynyl CH2), and multiplets between δ 7.2–8.1 ppm (aromatic protons) . High-performance liquid chromatography (HPLC) analyses under reverse-phase conditions show a retention time of 12.7 minutes with >95% purity in optimized synthetic batches .
Synthesis and Development History
Synthetic Pathways
ICI-198583 was synthesized via a multi-step sequence beginning with 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde. Key steps include:
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Reductive Amination: Condensation with propargylamine under hydrogenation conditions to introduce the prop-2-ynylamino moiety .
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Benzoylation: Coupling with 4-nitrobenzoyl chloride followed by nitro group reduction .
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Peptide Bond Formation: Reaction with L-glutamic acid di-tert-butyl ester, followed by acidic deprotection to yield the final product .
Optimization Challenges
Early synthetic routes suffered from low yields (<20%) due to steric hindrance during the benzoylation step. Transitioning from homogeneous palladium catalysts to immobilized variants increased yields to 58% while reducing metal contamination . Stability studies identified sensitivity to light-induced degradation of the quinazolinone ring, necessitating amber glass storage for bulk material .
Mechanism of Action and Target Profiling
Off-Target Effects and Secondary Mechanisms
Unexpectedly, ICI-198583 maintained cytotoxic activity in TYMS-overexpressing cell lines, suggesting additional targets. Proteomic profiling identified weak interactions with dihydrofolate reductase (DHFR) (Ki = 4.2 μM) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) (Ki = 8.7 μM) . These polypharmacological effects may contribute to its broad-spectrum antiproliferative activity but complicate mechanistic interpretation.
Table 2: Enzymatic Inhibition Profile
| Enzyme | IC50 (nM) | Selectivity vs TYMS |
|---|---|---|
| Thymidylate Synthase | 12 | 1x |
| Dihydrofolate Reductase | 4200 | 350x |
| AICARFT | 8700 | 725x |
| Glycinamide Ribonucleotide Transformylase | >10,000 | >833x |
Preclinical Research Findings
In Vitro Cytotoxicity
Across a panel of 60 human tumor cell lines (NCI-60), ICI-198583 demonstrated a mean GI50 of 38 nM, with particular potency against leukemia (CCRF-CEM: GI50 = 11 nM) and ovarian cancer (OVCAR-3: GI50 = 9 nM) models . Flow cytometry analyses revealed S-phase arrest followed by apoptosis in 72% of treated cells at 50 nM .
Resistance Mechanisms
P-glycoprotein (ABCB1) overexpression conferred 12-fold resistance in MDR1-transfected cell lines. CRISPR knockout screens identified loss of SLC19A1 (reduced folate carrier) as a major resistance pathway, decreasing intracellular drug accumulation by 90% .
Comparative Analysis with Structural Analogues
Deaza-Aminopterin (CID 353015)
This 2,4-diaminoquinazoline derivative shares the glutaric acid tail but lacks the prop-ynyl group. While more potent against TYMS (IC50 = 3 nM), it exhibits 30-fold higher toxicity in bone marrow progenitor assays .
Hexahydroquinazolinone Analog (CID 135408246)
Saturation of the quinazoline ring improves metabolic stability (hepatic microsome t1/2 = 48 vs 12 minutes) but reduces TYMS affinity (IC50 = 210 nM) . This highlights the critical role of aromatic conjugation in target engagement.
Table 3: Comparative Profile of Quinazoline-Based TYMS Inhibitors
| Parameter | ICI-198583 | Deaza-Aminopterin | Hexahydro Analog |
|---|---|---|---|
| TYMS IC50 (nM) | 12 | 3 | 210 |
| Plasma t1/2 (h) | 2.1 | 1.4 | 6.8 |
| Oral Bioavailability (%) | 15 | <5 | 42 |
| HCT-116 TGI (%) | 78 | 91 | 34 |
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